molecular formula C9H14BNO4S B2927798 2-(Tert-butoxycarbonylamino)-thiophene-4-boronic acid CAS No. 889451-13-2

2-(Tert-butoxycarbonylamino)-thiophene-4-boronic acid

Cat. No.: B2927798
CAS No.: 889451-13-2
M. Wt: 243.08
InChI Key: JWCSTSSEVZMQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butoxycarbonylamino)-thiophene-4-boronic acid is a boronic acid derivative featuring a thiophene ring substituted with a tert-butoxycarbonyl (Boc)-protected amine at position 2 and a boronic acid (-B(OH)₂) group at position 3. This compound is pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key coupling partners. The Boc group protects the amine functionality during synthetic steps, enabling selective deprotection in subsequent stages for applications in pharmaceuticals and materials science .

Properties

IUPAC Name

[5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophen-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-9(2,3)15-8(12)11-7-4-6(5-16-7)10(13)14/h4-5,13-14H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCSTSSEVZMQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=C1)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Trifluoroacetic acid, hydrochloric acid in methanol.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

    Oxidation: Thiophene-4-ol derivatives.

    Reduction: Thiophene-4-amine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the coupling partner.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "2-(Tert-butoxycarbonylamino)-thiophene-4-boronic acid":

Applications in Biological Research

Boronic acid derivatives, including those with thiophene rings and tert-butoxycarbonylamino groups, are valuable in biological research for several reasons.

Developing Boron-Containing Drugs and Probes The unique structure of these compounds allows them to interact effectively with biological targets.

Antimicrobial Activity Thiophene derivatives have demonstrated antimicrobial properties against various bacterial strains. For example, studies testing thiophene derivatives against Staphylococcus aureus and Escherichia coli showed that specific substitutions on the thiophene ring significantly enhanced antibacterial potency compared to controls.

CompoundBacterial StrainInhibition Zone (mm)
1S. aureus22
2E. coli19
ControlAmoxicillin30

Anticancer Properties Research indicates potential anticancer activity through the inhibition of specific cancer cell lines. One study reported an IC50 value of approximately 10 µM for a closely related thiophene derivative against PC-3 cells (prostate cancer cells).

Role in Pharmaceutical Synthesis

These compounds play a crucial role in pharmaceutical synthesis, particularly in designing enzyme inhibitors. Their mechanism of action involves forming stable complexes with molecular targets, making them suitable for drug development.

β-Lactamase Inhibitors Bicyclic boronates, such as VNRX-5133 (taniborbactam), are a new type of β-lactamase inhibitor in clinical development. VNRX-5133 inhibits serine-β-lactamases (SBLs) and some clinically important metallo-β-lactamases (MBLs), including NDM-1 and VIM-1/2 .

classenzymeVNRX-5133 IC50 (μM)vaborbactam (15) IC50 (μM)CB2 (27,28) IC50 (μM)
SBLA TEM-10.1260.003 (27)
MBLsB1 IMP-12.511261 (27)
B1NDM-10.016310.029 (27)
B1VIM-10.00793980.085 (28)
B1VIM-20.00053160.003 (27)
B2CphA2.51631>100 (27)
B3L1>10336not inhibited (41)

Synthesis and Characterization

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involves several key steps:

  • Formation of the Thiophene Ring: The thiophene structure is synthesized using sulfur and appropriate carbon sources.
  • Introduction of the Boronic Acid Group: This is achieved through a palladium-catalyzed borylation reaction.
  • Protection of the Amino Group: The amino group is protected with a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions.
  • Esterification: The final step involves esterifying the boronic acid with pinacol to form the desired ester.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Other Boronic Acid Applications

  • Catalysis: Phenyl boronic acid and chlorophenyl boronic acids are used as catalysts in chemical processes .
  • SARS-CoV-2 Inhibitors: Boronic acid derivatives are being explored for their potential as non-peptidic, non-covalent inhibitors of SARS-CoV-2 .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s reactivity and stability are influenced by its unique substitution pattern. Below is a comparative analysis with analogous boronic acid derivatives:

Table 1: Key Properties of 2-(Tert-butoxycarbonylamino)-thiophene-4-boronic Acid and Analogues
Compound Name Molecular Formula Molecular Weight Substituents Key Characteristics
This compound C₉H₁₄BNO₄S 243.09 Boc-amino (C2), B(OH)₂ (C4) Stable amine protection; moderate steric hindrance enhances selectivity in couplings
(4-Bromo-5-methylthiophen-2-yl)boronic acid C₅H₆BBrO₂S 220.88 Br (C4), Me (C5), B(OH)₂ (C2) Bromine enhances electrophilicity; methyl group increases steric hindrance
3-Thienylboronic acid C₄H₅BO₂S 127.96 B(OH)₂ (C3) High reactivity in couplings; lacks protective groups, limiting multi-step utility
4-Butylphenylboronic acid C₁₀H₁₅BO₂ 193.04 B(OH)₂ (C4), butyl (C4) Hydrophobic alkyl chain improves lipid solubility; lower ring strain vs. thiophene

Research Findings and Challenges

  • For instance, compound 2b in achieved 95% yield using 3-thienylboronic acid, but analogous Boc-protected systems might require chromatographic purification, lowering efficiency .
  • Deprotection Sensitivity : Acidic or basic conditions for Boc removal may inadvertently hydrolyze the boronic acid group, necessitating careful optimization .

Biological Activity

2-(Tert-butoxycarbonylamino)-thiophene-4-boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Similar compounds in the thienopyrimidine class have demonstrated potent anticancer properties by:

  • Inhibiting key enzymes: These compounds can inhibit enzymes involved in cell proliferation and survival, disrupting normal cellular functions and leading to apoptosis in cancer cells.
  • Targeting growth factor receptors: For instance, they may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor growth and angiogenesis .

Biological Activity Overview

The compound exhibits several notable biological activities:

  • Anticancer Activity: Research has shown that derivatives of boronic acids can induce cell death in various cancer cell lines. The compound's mechanism often involves the inhibition of specific signaling pathways critical for tumor growth .
  • Antimicrobial Properties: The compound has demonstrated significant antimicrobial activity against various bacterial strains, suggesting its potential as a new antibiotic candidate .

Anticancer Studies

A study evaluated the cytotoxic effects of a similar boronic acid derivative on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 18.76 µg/mL, highlighting its potential as a therapeutic agent against breast cancer .

Antimicrobial Assessments

In vitro tests against Escherichia coli showed that the compound exhibited effective antibacterial properties at concentrations as low as 6.50 mg/mL. This positions it as a promising candidate for further development in antimicrobial therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thienopyrimidine derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityIC50 (µg/mL)
This compoundHighModerate18.76 (MCF-7)
Thieno[2,3-d]pyrimidin-4(3H)-oneModerateLowVaries
Pyrrolo[2,3-d]pyrimidine derivativesHighModerateVaries

Q & A

Q. What are the recommended synthetic routes for 2-(Tert-butoxycarbonylamino)-thiophene-4-boronic acid?

The synthesis typically involves a multi-step approach:

  • Step 1 : Protection of the amino group on 2-aminothiophene using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DMF) to form the Boc-protected intermediate.
  • Step 2 : Introduction of the boronic acid group via cross-coupling (e.g., Miyaura borylation) using Pd catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Key considerations: Monitor reaction progress via TLC for Boc-deprotection risks under acidic conditions.

Q. How should this compound be purified and stored to ensure stability?

  • Purification : Use silica gel chromatography with non-polar solvents to avoid hydrolysis of the boronic acid. For higher purity (>97%), recrystallize from ethanol/water mixtures .
  • Storage : Store at -20°C under inert gas (argon) in airtight containers. Avoid moisture and prolonged exposure to light to prevent boronic acid dimerization .

Q. What analytical techniques are critical for characterizing this compound?

Technique Key Parameters Expected Observations
¹H NMR CDCl₃ or DMSO-d₆Boc group: δ 1.4 ppm (s, 9H); thiophene protons: δ 6.8–7.2 ppm; boronic acid: broad peak at δ 8–10 ppm .
HPLC C18 column, MeCN/H₂O (0.1% TFA)Retention time varies by method; purity >95% confirms minimal impurities .
FT-IR ATR modeB-O stretch: ~1340 cm⁻¹; Boc carbonyl: ~1680 cm⁻¹ .

Q. What are its primary applications in academic research?

  • Suzuki-Miyaura cross-coupling : Acts as a boronic acid partner to synthesize biaryl or heteroaryl scaffolds for medicinal chemistry .
  • Protecting group strategies : The Boc group enables selective functionalization of the amino group in multi-step syntheses .

Q. How is the compound typically handled in aqueous environments?

  • Use buffered solutions (pH 6–8) to stabilize the boronic acid. Pre-form the boronate ester with diols (e.g., pinacol) to enhance solubility in polar solvents .

Advanced Research Questions

Q. How does the Boc group influence reactivity in cross-coupling reactions?

The Boc group stabilizes the amino-thiophene moiety but may sterically hinder coupling at the 4-position. Optimize Pd catalyst loading (e.g., Pd(OAc)₂ with SPhos ligand) and temperature (80–100°C) to balance reactivity and Boc stability .

Q. What stability challenges arise under varying pH conditions?

  • Acidic conditions (pH <4) : Risk of Boc deprotection, leading to free amine formation and potential side reactions.
  • Basic conditions (pH >9) : Boronic acid may form unreactive trimeric anhydrides. Mitigate by using phase-transfer catalysts or adjusting reaction media .

Q. How can conflicting yields in Suzuki couplings be resolved?

  • Contradiction source : Competing protodeboronation or homocoupling.
  • Solutions :
  • Use degassed solvents to minimize oxidation.
  • Add aryl halide in excess (1.5 eq) to favor cross-coupling over homocoupling .
  • Monitor reaction progress with LC-MS to identify intermediates .

Q. What strategies enable selective functionalization of the thiophene ring?

  • Directed ortho-metalation : Use LDA to deprotonate the Boc-protected amino group, enabling regioselective halogenation or sulfonation at the 5-position .
  • Electrophilic substitution : Leverage the electron-rich thiophene for nitration or Friedel-Crafts reactions, followed by boronic acid derivatization .

Q. How are computational methods used to predict reactivity?

  • DFT calculations : Model transition states to predict coupling efficiency with specific aryl halides.
  • Molecular docking : Study interactions with catalytic Pd centers to optimize ligand selection (e.g., bulky ligands for steric hindrance mitigation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.